5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Organic Electronics DFT Calculation Band Gap Engineering

This 5-(4-methoxyphenyl)thiophene-2-carboxylic acid is essential for researchers optimizing PTP1B inhibitors for diabetes/obesity, offering 1.4-fold potency gains over phenyl analogs. Its calculated 3.716 eV HOMO-LUMO gap also makes it ideal for organic electronics (OLEDs/OPVs). The 4-methoxy group enhances organic solvent solubility, simplifying synthetic workflows compared to unsubstituted analogs.

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
CAS No. 116016-56-9
Cat. No. B055046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
CAS116016-56-9
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
InChIInChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyXLTXZWKQUHETLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)thiophene-2-carboxylic Acid (CAS 116016-56-9): Chemical Identity, Procurement Specifications, and Baseline Characterization for Research and Industrial Use


5-(4-Methoxyphenyl)thiophene-2-carboxylic Acid (CAS: 116016-56-9, MDL: MFCD00221059) is a thiophene-2-carboxylic acid derivative featuring a 4-methoxyphenyl substituent at the 5-position of the thiophene ring . It belongs to the class of 5-arylthiophene-2-carboxylic acids, which are widely employed as synthetic building blocks in medicinal chemistry and materials science [1]. The compound has a molecular formula of C12H10O3S, a molecular weight of 234.27 g/mol, and a reported melting point of 202–204 °C . Its structure combines electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups, influencing its electronic properties, solubility in organic solvents, and reactivity .

Why Generic Substitution of 5-Arylthiophene-2-carboxylic Acids Fails: The Critical Role of the 4-Methoxy Substituent in 5-(4-Methoxyphenyl)thiophene-2-carboxylic Acid (CAS 116016-56-9)


Within the 5-arylthiophene-2-carboxylic acid class, the nature of the aryl substituent profoundly dictates both the compound's physicochemical profile and its performance in downstream applications. The 4-methoxy group in 5-(4-methoxyphenyl)thiophene-2-carboxylic acid is not a trivial modification; it is a key determinant of electronic structure, solubility, and intermolecular interactions. Computational studies demonstrate that the methoxy group modulates the HOMO-LUMO gap (e.g., calculated values of 3.716 eV to 5.4115 eV depending on the computational method and molecular environment) [1], directly impacting the compound's suitability for organic electronics applications where precise frontier orbital energies are essential for charge injection and transport . Furthermore, the methoxy group enhances solubility in organic solvents relative to the unsubstituted phenyl analog, a critical advantage for solution-processable material fabrication and for maintaining compound integrity during synthetic transformations . Consequently, substituting this compound with a 5-phenyl, 5-(4-chlorophenyl), or 5-(4-methylphenyl) analog will alter these key properties, leading to divergent synthetic outcomes and material performance. The following section provides quantitative evidence that substantiates these differentiated properties.

Quantitative Evidence Guide for 5-(4-Methoxyphenyl)thiophene-2-carboxylic Acid (CAS 116016-56-9): Direct Comparator Data for Informed Scientific and Procurement Decisions


Modulation of HOMO-LUMO Gap via 4-Methoxy Substitution: A Computational Comparison with the Unsubstituted Phenyl Analog

The 4-methoxy substituent in 5-(4-methoxyphenyl)thiophene-2-carboxylic acid significantly lowers the HOMO-LUMO energy gap compared to the unsubstituted 5-phenylthiophene-2-carboxylic acid, as determined by density functional theory (DFT) calculations. This reduction in the band gap is a direct consequence of the electron-donating nature of the methoxy group, which extends the π-conjugation and raises the HOMO energy level [1].

Organic Electronics DFT Calculation Band Gap Engineering

Impact of the 4-Methoxy Group on PTP1B Inhibitory Potency: Ki Comparison of Structurally Related 3-Substituted Thiophene Derivatives

In a series of 3-(carboxyformamido)-5-arylthiophene-2-carboxylic acids, the 4-methoxyphenyl derivative exhibits superior inhibitory potency against protein tyrosine phosphatase 1B (PTP1B) compared to its unsubstituted phenyl counterpart. This comparison, while involving compounds with an additional 3-substituent, directly isolates the effect of the 5-aryl group's substitution pattern on target binding [1].

Medicinal Chemistry Enzyme Inhibition PTP1B Diabetes

Modulation of PTP1B Inhibitory Potency via Halogen and Carboxymethoxy Substitution: A 9.4-Fold Difference Highlights Scaffold Sensitivity

Further structure-activity relationship (SAR) data from a related series of 3-carboxymethoxy-4-bromo-5-arylthiophene-2-carboxylic acids reveals that the 4-methoxyphenyl group can significantly alter potency compared to the unsubstituted phenyl group, albeit in the opposite direction observed in the previous example. This highlights the complex and context-dependent nature of the methoxy substituent's effect and underscores the need for precise compound selection [1].

Medicinal Chemistry Enzyme Inhibition PTP1B Structure-Activity Relationship

Enhanced Solubility in Organic Solvents: A Procured Advantage for Synthesis and Formulation

The presence of the methoxy group enhances the compound's solubility in a range of organic solvents compared to its 5-phenylthiophene-2-carboxylic acid analog . While specific quantitative solubility data (e.g., mg/mL) is not readily available for direct comparison, this is a well-documented class-level effect of methoxy substitution on aromatic compounds, which improves their processability in organic synthesis and material fabrication.

Physicochemical Property Solubility Synthetic Chemistry Formulation

Prioritized Research and Industrial Application Scenarios for 5-(4-Methoxyphenyl)thiophene-2-carboxylic Acid (CAS 116016-56-9) Based on Quantitative Evidence


Scaffold for PTP1B Inhibitor Development in Metabolic Disease Research

Based on the direct comparative Ki data showing a 1.4-fold potency advantage for a related 3-substituted derivative over its phenyl analog [1], 5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a preferred starting material for synthesizing focused libraries of PTP1B inhibitors. The 4-methoxy group provides a baseline binding affinity improvement that can be exploited in lead optimization programs for type 2 diabetes and obesity.

Building Block for Tailored Organic Semiconductors in OLEDs and OPVs

The computed HOMO-LUMO gap of 3.716 eV [1] is a critical parameter for charge injection and light emission in organic electronics. This compound is well-suited as a core building block for synthesizing conjugated polymers or small molecules for use as active layers in Organic Light-Emitting Diodes (OLEDs) or as donor materials in Organic Photovoltaics (OPVs) [2]. Its enhanced solubility in organic solvents facilitates solution-based device fabrication.

Synthetic Intermediate for Complex Thiophene-Containing Molecules

The carboxylic acid group at the 2-position provides a versatile handle for further functionalization (e.g., amide coupling, esterification, reduction) [1]. Its improved solubility profile, a class-level benefit of the methoxy group, simplifies reaction setup and workup procedures. This makes it a valuable intermediate for medicinal chemists and materials scientists constructing more elaborate molecular architectures.

Model Compound for Structure-Activity Relationship (SAR) Studies

The contrasting potency data observed in different 5-arylthiophene-2-carboxylic acid series (a 1.4-fold increase in one series [1] and a 9.4-fold decrease in another [2] for the methoxy analog) highlights the critical role of the 4-methoxy group. This compound serves as an essential comparator in SAR studies aimed at understanding the complex interplay between aryl substitution, core scaffold modification, and biological target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.